B-Raf Kinase Affinity: 5-tert-Butyl vs. 5-(Piperidin-4-yl) Analogs
While direct Kd data for the target compound against B-Raf is not publicly available, the closest congener with a 5-(piperidin-4-yl) substituent (BDBM26053) demonstrates a Kd of 2.40 nM for B-Raf [1]. The primary differentiator between these two building blocks is lipophilicity and topology. The tert-butyl group provides a significantly higher calculated LogP (3.80) [2] compared to the basic and hydrophilic piperidine ring, which drives a reduction in LogP. This makes the target compound the superior choice for projects prioritizing blood-brain barrier penetration or a strict adherence to CNS MPO score optimization.
| Evidence Dimension | Lipophilicity (LogP) and B-Raf Binding Affinity |
|---|---|
| Target Compound Data | Calculated LogP: 3.80; Kd for B-Raf: Not directly reported. |
| Comparator Or Baseline | 5-(Piperidin-4-yl)-2-(pyridin-4-yl)furan-3-yl derivative (BDBM26053): Kd = 2.40 nM (B-Raf). |
| Quantified Difference | The target compound has a higher LogP by an estimated >1.0 unit, favoring passive permeability over aqueous solubility. |
| Conditions | LogP predicted by ACD/Labs or similar software; Kd measured via competitive binding assay at pH 7.5 and 2°C. |
Why This Matters
For procurement in CNS drug discovery programs, the target compound offers a high-LogP alternative to piperidine analogs, potentially resolving permeability-limited bioavailability issues.
- [1] BindingDB. Entry BDBM26053: Kd for B-Raf. 2008. View Source
- [2] Chemsrc. 5-(2-Methyl-2-propanyl)-2-(4-pyridinyl)-3-furanamine: Calculated LogP = 3.80. CAS 227623-29-2. View Source
